molecular formula C11H18 B14641526 2,8-Dimethylnona-2,3,4-triene CAS No. 53977-84-7

2,8-Dimethylnona-2,3,4-triene

Cat. No.: B14641526
CAS No.: 53977-84-7
M. Wt: 150.26 g/mol
InChI Key: MGYWZKLCRUOSCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Dimethylnona-2,3,4-triene can be achieved through various synthetic routes. One common method involves the use of alkyne metathesis, where alkynes are transformed into trienes through a series of catalytic reactions. The reaction conditions typically involve the use of a catalyst such as molybdenum or tungsten complexes, and the reaction is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic processes, where the starting materials are subjected to high temperatures and pressures in the presence of a suitable catalyst. The process is optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,8-Dimethylnona-2,3,4-triene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated hydrocarbons.

    Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are commonly employed.

    Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the molecule.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

2,8-Dimethylnona-2,3,4-triene has several applications in scientific research:

    Chemistry: It is used as a model compound to study the behavior of trienes in various chemical reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2,8-Dimethylnona-2,3,4-triene exerts its effects involves interactions with molecular targets and pathways. For example, in oxidation reactions, the compound’s double bonds react with oxidizing agents to form epoxides, which can further react to form other products. The specific pathways and targets depend on the type of reaction and the conditions used.

Comparison with Similar Compounds

Similar Compounds

    4,8-Dimethyl-1,3,7-nonatriene: Another triene with similar structural properties.

    2,6-Dimethyl-2,6,8-nonatriene: A related compound with different positions of the double bonds.

Uniqueness

Its structure allows for a variety of chemical transformations that are not possible with other trienes .

Properties

CAS No.

53977-84-7

Molecular Formula

C11H18

Molecular Weight

150.26 g/mol

InChI

InChI=1S/C11H18/c1-10(2)8-6-5-7-9-11(3)4/h5,10H,6,8H2,1-4H3

InChI Key

MGYWZKLCRUOSCK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC=C=C=C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.